9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused heterocyclic core. Its structure includes:
- Position 9: Bromine substituent.
- Position 5: 4-Chlorophenyl group.
- Position 2: 4-(Prop-2-en-1-yloxy)phenyl moiety.
Properties
Molecular Formula |
C25H20BrClN2O2 |
|---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
9-bromo-5-(4-chlorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H20BrClN2O2/c1-2-13-30-20-10-5-16(6-11-20)22-15-23-21-14-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h2-12,14,23,25H,1,13,15H2 |
InChI Key |
QUEWHXFEFAPEIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrazolobenzoxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolobenzoxazine core.
Introduction of Bromine and Chlorine Groups: Bromination and chlorination reactions are carried out using brominating and chlorinating agents such as bromine (Br2) and thionyl chloride (SOCl2).
Attachment of Prop-2-en-1-yloxy Group: This step involves the reaction of the intermediate compound with prop-2-en-1-ol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens (Br2, Cl2), nucleophiles (amines, alcohols), often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key analogs differ in substituents at positions 2, 5, and 9, influencing electronic, steric, and physicochemical properties.
Table 1: Structural and Physical Comparison
*Calculated based on standard atomic weights.
Key Trends and Implications
Electron-donating groups (e.g., methoxy in ) enhance solubility in polar solvents .
Steric Effects :
Biological Activity
The compound 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (hereafter referred to as "the compound") belongs to the class of pyrazolobenzoxazines. This complex organic molecule features a unique structure characterized by a bromine atom, a chlorine atom, and two phenyl rings with different substituents integrated into a dihydropyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C₁₈H₁₅BrClN₃O₂, with a molecular weight of 497.8 g/mol. The presence of halogen substituents is believed to significantly influence its biological activity.
Biological Activities
Research indicates that compounds within the benzoxazine class exhibit a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound is being investigated for its potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation, suggesting potential applications in cancer therapy.
The biological activity of the compound is likely mediated through its interaction with specific molecular targets. Binding affinity studies are crucial for understanding these interactions and elucidating the compound's mechanism of action.
Binding Studies
The compound's binding affinity to various receptors and enzymes has been assessed using in vitro assays. Key findings include:
- Target Receptors : The compound shows potential binding to targets involved in inflammatory pathways and cancer cell proliferation.
- Inhibition Studies : Inhibition assays indicate that the compound may interfere with key enzymatic activities associated with tumor growth and inflammation.
Case Studies and Research Findings
A number of studies have explored the biological effects of similar compounds. Here are some notable examples:
Structure-Activity Relationship (SAR)
The structural features of the compound significantly influence its biological activity. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins.
Notable Structural Comparisons
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Lacks bromine substituent | Potentially different biological activities due to structural simplicity |
| 9-Bromo-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Lacks chlorine substituent | Different pharmacological profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
